- Sonochemical Synthesis and In Silico Evaluation of Imidazo[1,2-a]Pyridine Derivatives as Potential Inhibitors of SirtuinsPolycyclic Aromatic Compounds, 2023, 43(4), 3741-3760,
Cas no 943112-78-5 (Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate)
![Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate structure](https://ar.kuujia.com/scimg/cas/943112-78-5x500.png)
943112-78-5 structure
اسم المنتج:Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
كاس عدد:943112-78-5
وسط:C10H10N2O2
ميغاواط:190.198602199554
MDL:MFCD15203666
CID:840324
PubChem ID:20110289
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
- AK146475
- 6967AJ
- FCH924816
- SY011682
- AX8284038
- ST24047730
- 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid methyl ester
- Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (ACI)
- MFCD15203666
- BS-18266
- CS-0084385
- AKOS000348674
- SCHEMBL24655998
- DB-079848
- Methyl2-methylimidazo[1,2-a]pyridine-3-carboxylate
- 943112-78-5
- C77248
-
- MDL: MFCD15203666
- نواة داخلي: 1S/C10H10N2O2/c1-7-9(10(13)14-2)12-6-4-3-5-8(12)11-7/h3-6H,1-2H3
- مفتاح Inchi: LRDHMQIRNWVJTH-UHFFFAOYSA-N
- ابتسامات: O=C(C1N2C(C=CC=C2)=NC=1C)OC
حساب السمة
- نوعية دقيقة: 190.074227566g/mol
- النظائر كتلة واحدة: 190.074227566g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 14
- تدوير ملزمة العد: 2
- تعقيدات: 232
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- إكسلوغ 3: 2.3
- طوبولوجي سطح القطب: 43.6
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Ambeed | A107465-250mg |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95% | 250mg |
$21.0 | 2025-02-25 | |
eNovation Chemicals LLC | D910876-5g |
Methyl 2-Methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95% | 5g |
$715 | 2024-07-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP413-50mg |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95+% | 50mg |
98.0CNY | 2021-08-04 | |
Chemenu | CM151085-1g |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95+% | 1g |
$366 | 2021-08-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP413-200mg |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95+% | 200mg |
226.0CNY | 2021-08-04 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X56495-1g |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95% | 1g |
¥531.0 | 2023-09-05 | |
Chemenu | CM151085-250mg |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95+% | 250mg |
$164 | 2021-08-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP413-250mg |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95+% | 250mg |
876CNY | 2021-05-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP413-100mg |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95+% | 100mg |
384CNY | 2021-05-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP413-1g |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95+% | 1g |
812.0CNY | 2021-08-03 |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: N-Bromosuccinimide Solvents: Polyethylene glycol ; 5 min, rt; 1 h, 80 °C
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Solvents: Ethanol ; 20 h, reflux
المراجع
- Design, Synthesis, and Pharmacological Evaluation of N-Acylhydrazones and Novel Conformationally Constrained Compounds as Selective and Potent Orally Active Phosphodiesterase-4 InhibitorsJournal of Medicinal Chemistry, 2012, 55(17), 7525-7545,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Boron trifluoride etherate , Tetrabutylammonium iodide Solvents: Acetonitrile ; 9 h, 80 °C
المراجع
- TBAI-catalyzed oxidative coupling of aminopyridines with β-keto esters and 1,3-diones - synthesis of imidazo[1,2-a]pyridinesChemical Communications (Cambridge, 2011, 47(40), 11333-11335,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Bromotrichloromethane , Potassium bicarbonate Solvents: Acetonitrile ; 5 h, 80 °C
المراجع
- 2-Aminopyridines as an α-Bromination Shuttle in a Transition Metal-Free One-Pot Synthesis of Imidazo[1,2-a]pyridinesAdvanced Synthesis & Catalysis, 2016, 358(3), 364-369,
طريقة الإنتاج 5
رد فعل الشرط
المراجع
- Thermal and microwave-assisted rapid syntheses of substituted imidazo[1,2-a]pyridines under solvent- and catalyst-free conditions [Erratum to document cited in CA154:588804]Synthesis, 2011, (8),,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Potassium bicarbonate Solvents: Acetonitrile , Bromotrichloromethane ; 10 h, rt
المراجع
- Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination ShuttleJournal of Organic Chemistry, 2016, 81(19), 9167-9174,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Iodobenzene diacetate Catalysts: Boron trifluoride etherate Solvents: Tetrahydrofuran ; overnight, 7 °C
المراجع
- Synthesis of imidazo[1,2-a]pyridines by the bis(acetyloxy)(phenyl)-λ3-iodane-mediated oxidative coupling of 2-aminopyridines with β-keto esters and 1,3-dionesSynthesis, 2011, (15), 2445-2453,
طريقة الإنتاج 8
رد فعل الشرط
1.1 rt; 10 min, 55 °C
1.2 Reagents: Sodium sulfite Solvents: Water ; pH 8 - 9
1.2 Reagents: Sodium sulfite Solvents: Water ; pH 8 - 9
المراجع
- Thermal and microwave-assisted rapid syntheses of substituted imidazo[1,2-a]pyridines under solvent- and catalyst-free conditionsSynthesis, 2011, (4), 635-641,
طريقة الإنتاج 9
رد فعل الشرط
1.1 3.5 h, rt
المراجع
- A Novel Solvent-Free Approach to Imidazole Containing Nitrogen-Bridgehead HeterocyclesOrganic Letters, 2013, 15(14), 3646-3649,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Solvents: Methanol ; overnight, rt
المراجع
- Synthesis and characterisation of novel N substituted 2-methylimidazo[1,2a]pyridine-3-carboxamidesJournal of Chemical Research, 2011, 35(4), 243-245,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: N-Bromosuccinimide Solvents: Water ; 30 min, 80 °C
1.2 30 min, 80 °C
1.2 30 min, 80 °C
المراجع
- NBS mediated protocol for the synthesis of N-bridged fused heterocycles in waterTetrahedron Letters, 2017, 58(37), 3662-3666,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Carbon tetrabromide Solvents: Acetonitrile ; 3 - 36 h, 80 °C
المراجع
- CBr4 Mediated Oxidative C-N Bond Formation: Applied in the Synthesis of Imidazo[1,2-α]pyridines and Imidazo[1,2-α]pyrimidinesOrganic Letters, 2016, 18(5), 1016-1019,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Potassium bromide Catalysts: Erythrosine Solvents: Acetonitrile ; 24 h, rt
المراجع
- Photocatalytic regeneration of brominating agent in the visible light-mediated synthesis of imidazo[1,2-a]pyridinesCatalysis Science & Technology, 2019, 9(6), 1528-1534,
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Raw materials
- Methyl 2-chloroacetoacetate
- Ethyl 2-chloroacetoacetate
- methyl 3-oxobutanoate
- Methyl 2-bromo-3-oxobutanoate
- Diazenecarboxylic acid, (3-methoxy-1-methyl-3-oxo-1-propenyl)-,1,1-dimethylethyl ester
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Preparation Products
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate الوثائق ذات الصلة
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
943112-78-5 (Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate) منتجات ذات صلة
- 21801-79-6(2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:943112-78-5)Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate

نقاء:99%
كمية:5g
الأسعار ($):269.0